molecular formula C27H36N4O7 B12368330 E3 ligase Ligand-Linker Conjugate 66

E3 ligase Ligand-Linker Conjugate 66

Cat. No.: B12368330
M. Wt: 528.6 g/mol
InChI Key: WUWSWDUWVBAGIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 66 involves the conjugation of Thalidomide, a known Cereblon ligand, with an appropriate linker . The synthetic route typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by introducing a reactive functional group, such as an amine or carboxyl group.

    Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions, often involving coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 66 primarily undergoes the following types of reactions:

    Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by another nucleophile.

    Coupling Reactions: The conjugate can form new bonds with other molecules through coupling reactions, facilitated by reagents like DCC or DIC.

Common Reagents and Conditions

    N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling reagent to facilitate the attachment of the linker to Thalidomide.

    N,N’-diisopropylcarbodiimide (DIC): Another coupling reagent used for similar purposes.

    Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Major Products Formed

The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .

Scientific Research Applications

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugate 66 is integral to the development of PROTACs, which have emerged as a promising strategy for targeted protein degradation. PROTACs consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase . The compound enhances the specificity and efficiency of this degradation pathway, allowing researchers to manipulate protein levels with high precision.

Drug Discovery

The ability to degrade specific proteins involved in disease mechanisms has significant implications for drug discovery. By utilizing this compound in PROTAC design, researchers can develop novel therapeutics targeting previously "undruggable" proteins associated with various diseases, including cancer and neurodegenerative disorders .

Interaction Studies

Interaction studies involving this compound utilize techniques such as bioluminescence resonance energy transfer (BRET) and surface plasmon resonance (SPR) to explore its ability to recruit Cereblon and mediate interactions with target proteins. These studies provide insights into the optimal design of degraders by examining how different linker lengths and binding sites affect degradation efficacy .

Case Study 1: PROTAC Development for Cancer Therapy

A study demonstrated that this compound could effectively induce degradation of the estrogen receptor alpha (ERα) in breast cancer cells. The optimized PROTAC showed significant anti-proliferative activity with an IC50 value of 39.9 nM, highlighting its potential as a therapeutic agent against hormone-dependent cancers .

Case Study 2: Expanding Target Range

Research involving the conjugation of this compound with various proteins without known small molecule ligands revealed its versatility. For instance, modifications on enhanced green fluorescent protein (EGFP) allowed differential degradation when targeted at various surface locations, demonstrating how site-specific recruitment can optimize degradation outcomes even for challenging targets .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds used in PROTAC technology but stands out due to its tailored design for optimal interaction with Cereblon. Below is a comparison table highlighting key features:

Compound NameDescriptionUnique Features
PROTAC-1First synthetic PROTAC targeting methionyl aminopeptidase 2Pioneered PROTAC technology
ThalidomideDrug acting as a ligand for CereblonKnown for teratogenic effects
LenalidomideImmunomodulatory drug targeting CereblonUsed primarily in multiple myeloma treatment
DexamethasoneCorticosteroid linked to E3 ligasesAnti-inflammatory properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to recruit the Cereblon E3 ligase, which has distinct binding properties and target specificities compared to other E3 ligases. This specificity allows for the design of PROTACs with unique degradation profiles and therapeutic potentials .

Properties

Molecular Formula

C27H36N4O7

Molecular Weight

528.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34)

InChI Key

WUWSWDUWVBAGIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO

Origin of Product

United States

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